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molecular formula C18H14N2O2 B8754550 1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile CAS No. 6334-31-2

1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile

Cat. No. B8754550
M. Wt: 290.3 g/mol
InChI Key: MEKXJXIBGQRISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05641785

Procedure details

270 ml of 48% hydrobromic acid are added to a solution of 217 g (0,747 mol) of 1-benzoyl-2-cyano-6-methoxy-1,2-dihydroquinoline in 270 ml of acetic acid, and the mixture is heated at reflux for 30 min. It is filtered and rinsed with diethyl ether, and the solid obtained is then suspended in 2 l of water and heated to 90° C. Aqueous ammonia is then added until the pH=8-9 and the mixture is filtered while hot. The filtrate is acidified at 50° C., by adding acetic acid until the pH=4-5, and is then cooled. The crystallized product is filtered off, rinsed with water and then recrystallized from 250 ml of acetic acid and rinsed with diethyl ether. 129 g of product are obtained.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.C([N:10]1[C:19]2[C:14](=[CH:15][C:16]([O:20][CH3:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12]C1C#N)(=O)C1C=CC=CC=1.N.[C:25]([OH:28])(=[O:27])[CH3:26]>O>[C:25]([C:26]1[CH:12]=[CH:13][C:14]2[C:19](=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=2)[N:10]=1)([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
Br
Name
Quantity
217 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)OC)C#N
Name
Quantity
270 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
It is filtered
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
the mixture is filtered while hot
CUSTOM
Type
CUSTOM
Details
is acidified at 50° C.
ADDITION
Type
ADDITION
Details
by adding acetic acid until the pH=4-5
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
FILTRATION
Type
FILTRATION
Details
The crystallized product is filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 250 ml of acetic acid
WASH
Type
WASH
Details
rinsed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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